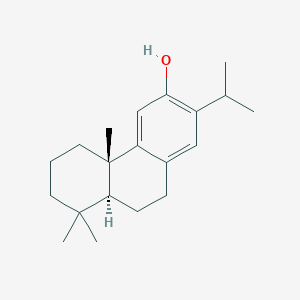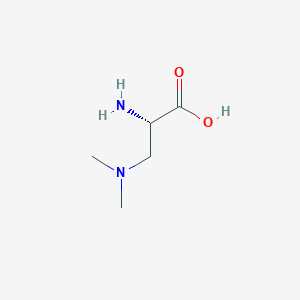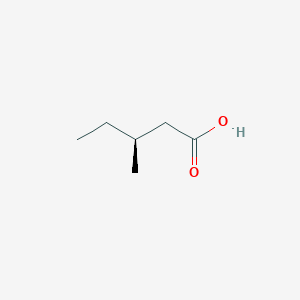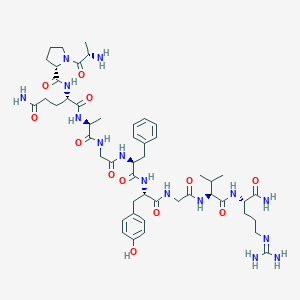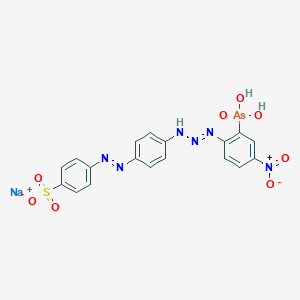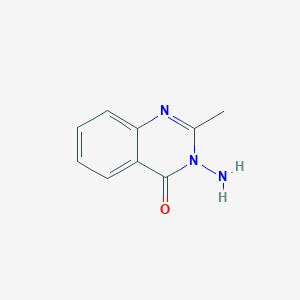
3-amino-2-methylquinazolin-4(3H)-one
Overview
Description
3-amino-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position and a methyl group at the 2-position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-nitrobenzoic acid with formamide, followed by reduction of the nitro group to an amino group. The reaction conditions often involve heating the reactants under reflux in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the amino group at the 3-position.
3-aminoquinazolin-4(3H)-one: Lacks the methyl group at the 2-position.
4(3H)-quinazolinone: Lacks both the amino and methyl groups.
Uniqueness
3-amino-2-methylquinazolin-4(3H)-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
3-amino-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOUPYQSZBDNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285285 | |
| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-06-2 | |
| Record name | 1898-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1898-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methyl-4(3H)quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-amino-2-methylquinazolin-4(3H)-one?
A1: this compound is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol. Its structure has been confirmed through spectroscopic methods like FT-IR, UV/visible, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , , , , , , ]
Q2: How is this compound synthesized?
A2: A common synthetic route involves reacting anthranilic acid with acetic anhydride to yield 2-methyl-4H-benzo(d)(1,3)oxazin-4-one. This intermediate then reacts with hydrazine hydrate to form the final product, this compound. [, , , , , , , ]
Q3: What are the potential antimicrobial activities of this compound and its derivatives?
A3: Studies demonstrate that this compound and its derivatives, particularly Schiff bases and triazole derivatives, exhibit promising in vitro antibacterial and antifungal activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus vulgaris. Furthermore, some derivatives have displayed activity against fungal strains such as Aspergillus niger and Candida albicans. [, , , , , ]
Q4: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A4: While comprehensive SAR studies are limited, research suggests that incorporating specific substituents, like arylidene groups, into the this compound scaffold can significantly influence antimicrobial activity. For instance, introducing a thiophene-2-ylmethylene moiety at the 3-amino position resulted in enhanced potency against both bacteria and fungi. []
Q5: What in silico studies have been conducted on this compound derivatives?
A5: Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with target proteins. Additionally, molecular dynamics (MD) simulations have been used to assess the stability of these protein-ligand complexes, providing valuable insights into potential mechanisms of action. []
Q6: Are there green chemistry approaches for synthesizing this compound derivatives?
A6: Yes, researchers have successfully employed microwave-assisted, ultrasound-assisted, and mechanochemical synthesis to produce this compound Schiff bases. These methods offer advantages such as milder reaction conditions, reduced reaction times, and higher yields compared to conventional methods, aligning with green chemistry principles. []
Q7: Have any antioxidant properties been reported for this compound derivatives?
A7: Indeed, certain derivatives, especially those containing pyrrolidine and bis(methanylylidene) groups, have demonstrated potent antioxidant activity in vitro. These compounds exhibited significant scavenging capacity against DPPH and nitric oxide radicals, even surpassing the activity of ascorbic acid in some cases. []
Q8: Has this compound been explored for anticorrosive applications?
A8: Research suggests that this compound and some of its derivatives could potentially function as corrosion inhibitors in lubricating oils. Experimental studies have evaluated their efficacy in protecting metals like copper, aluminum, and iron from corrosion. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



